Unveiling the Molecular Architecture of N-Me-N-bis(PEG2-propargyl): A Technical Primer
Unveiling the Molecular Architecture of N-Me-N-bis(PEG2-propargyl): A Technical Primer
For Immediate Release
Shanghai, China – December 5, 2025 – N-Me-N-bis(PEG2-propargyl) is a bifunctional crosslinker molecule integral to advancements in bioconjugation, drug delivery, and the development of sophisticated therapeutic constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a detailed examination of its molecular structure, elucidating the key functional components that underpin its utility in modern chemical biology and pharmaceutical research.
Core Structural Features
N-Me-N-bis(PEG2-propargyl) is a tertiary amine featuring a central nitrogen atom bonded to a methyl group and two identical polyethylene (B3416737) glycol (PEG) chains, each terminated with a reactive propargyl group. The systematic IUPAC name for this compound is N-methyl-N,N-bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine.[1][2] The molecular formula is C15H25NO4, with a molecular weight of approximately 283.4 g/mol .[3]
The molecule's architecture can be deconstructed into three primary components:
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Central Tertiary Amine Core: At the heart of the structure lies a nitrogen atom bonded to a methyl (-CH3) group and the two PEGylated arms. This tertiary amine core provides a stable, non-reactive branching point for the functional arms.
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Dual PEG2 Linkers: Extending from the central nitrogen are two identical short polyethylene glycol chains. Each "PEG2" unit consists of two repeating ethylene (B1197577) glycol monomers (-CH2CH2O-), forming a flexible and hydrophilic spacer arm. The full structure of each arm attached to the nitrogen is a 2-(2-oxyethoxy)ethyl group. The hydrophilic nature of these PEG linkers is crucial for improving the solubility and pharmacokinetic properties of molecules to which they are conjugated.
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Terminal Propargyl Groups: Each of the PEG2 arms is capped with a propargyl group (-CH2C≡CH). This functional group contains a terminal alkyne, which is a key reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4][5][6] This allows for the efficient and specific covalent linkage of N-Me-N-bis(PEG2-propargyl) to molecules bearing an azide (B81097) group, forming a stable triazole linkage.[5][6][7]
Molecular and Chemical Data Summary
The following table summarizes the key chemical identifiers and properties of N-Me-N-bis(PEG2-propargyl).
| Property | Value | Source(s) |
| IUPAC Name | N-methyl-N,N-bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine | [1][2] |
| CAS Number | 1835759-84-6 | [3][8] |
| Molecular Formula | C15H25NO4 | [3] |
| Molecular Weight | 283.4 g/mol | [3][9] |
| Purity | Typically ≥95% or ≥98% | [3][10] |
| Solubility | Water, DMSO, DCM, DMF | [3] |
| Storage | -20°C | [3] |
Experimental Protocols: Application in Click Chemistry
The primary utility of N-Me-N-bis(PEG2-propargyl) is as a linker in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A generalized experimental protocol for conjugating this linker to an azide-containing molecule (Molecule-N3) is provided below.
Materials:
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N-Me-N-bis(PEG2-propargyl)
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Azide-functionalized molecule (Molecule-N3)
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
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Solvent (e.g., DMSO, water, or a mixture)
Procedure:
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Dissolve N-Me-N-bis(PEG2-propargyl) and the azide-containing molecule in the chosen solvent system.
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Prepare a fresh solution of sodium ascorbate in water.
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Prepare a solution of copper(II) sulfate in water.
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Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution to initiate the reaction. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.
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Allow the reaction to proceed at room temperature with stirring. Reaction progress can be monitored by techniques such as LC-MS or TLC.
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Upon completion, the resulting conjugate can be purified using standard chromatographic techniques (e.g., HPLC, column chromatography) to remove excess reagents and byproducts.
Visualizing the Molecular Structure
The logical relationship and connectivity of the atoms within N-Me-N-bis(PEG2-propargyl) are depicted in the following diagram.
Caption: 2D structure of N-Me-N-bis(PEG2-propargyl).
References
- 1. 1835759-84-6|N-methyl-2-(2-(prop-2-yn-1-yloxy)ethoxy)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)ethan-1-amine|N-methyl-2-(2-(prop-2-yn-1-yloxy)ethoxy)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)ethan-1-amine|-范德生物科技公司 [bio-fount.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Me-N-bis(PEG2-propargyl) Price from Supplier Brand DC Chemicals Limited on Chemsrc.com [chemsrc.com]
- 6. cenmed.com [cenmed.com]
- 7. Bis-propargyl-PEG2, 40842-04-04 | BroadPharm [broadpharm.com]
- 8. N-Me-N-bis(PEG2-propargyl) | CAS#:1835759-84-6 | Chemsrc [chemsrc.com]
- 9. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 10. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
